1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

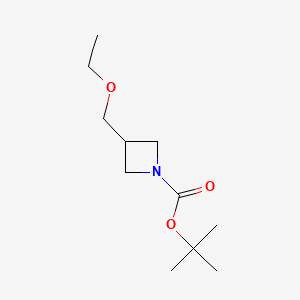

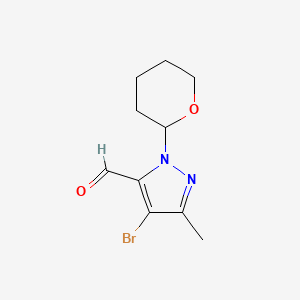

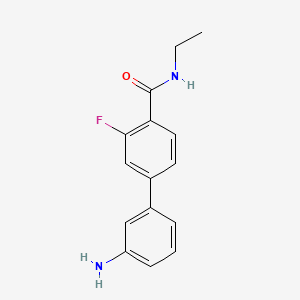

The compound “1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole” is a benzimidazole derivative with a BOC-protected aminoethyl group at the 1-position and a methyl group at the 2-position . BOC, or tert-butoxycarbonyl, is a common protecting group used in organic synthesis, particularly for the protection of amines .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the coupling of the benzimidazole core with the desired substituents . For example, the BOC-protected aminoethyl group could potentially be introduced via a nucleophilic substitution reaction .

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature the characteristic bicyclic structure of benzimidazoles, with the BOC-protected aminoethyl and methyl groups attached at the 1- and 2-positions, respectively .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the BOC-protected aminoethyl group. The BOC group can be removed under acidic conditions, revealing the free amine . This could allow for further reactions involving the aminoethyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the BOC-protected aminoethyl group could increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

DNA Interaction and Cellular Applications

Benzimidazole derivatives, such as Hoechst 33258, are known for their ability to bind to the minor groove of DNA, showing specificity for AT-rich sequences. These compounds have been utilized as fluorescent DNA stains in cell biology for chromosome and nuclear staining, flow cytometry analysis, and plant chromosome studies. Their binding properties make them a starting point for rational drug design and a model for investigating DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Antifungal and Chemotherapeutic Uses

Benzimidazole fungicides have been extensively researched for their mode of action, specifically as inhibitors of microtubule assembly, by binding to the tubulin molecule. This mechanism is crucial for their antifungal and potential anticancer applications, highlighting the versatility of benzimidazole derivatives in agriculture, veterinary medicine, and experimental cancer chemotherapy (Davidse, 1986).

Molecular Synthesis and Chemical Properties

The chemistry and properties of benzimidazole compounds, including their complexes, have been a subject of fascination due to their diverse applications ranging from spectroscopic properties, structures, and biological to electrochemical activity. This variety suggests potential research applications in creating novel benzimidazole derivatives for various scientific purposes (Boča, Jameson, & Linert, 2011).

Anticancer Potential

Recent reviews have emphasized the anticancer potential of benzimidazole hybrids, discussing various mechanisms through which these derivatives exhibit anticancer properties, such as intercalation into DNA, acting as alkylating agents, topoisomerase inhibitors, and tubulin inhibitors. This diverse mechanism of action underscores the potential of benzimidazole derivatives in cancer treatment and drug design (Akhtar et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-[2-(2-methylbenzimidazol-1-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-11-17-12-7-5-6-8-13(12)18(11)10-9-16-14(19)20-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHYTDHKARMPNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)

![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)

![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)

![3-Amino-4-[(2-hydroxyethyl)amino]phenol](/img/structure/B581689.png)

![2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine](/img/structure/B581693.png)